molecular formula C21H18O B12636738 4-(1,1-Diphenylprop-1-en-2-yl)phenol CAS No. 919789-82-5

4-(1,1-Diphenylprop-1-en-2-yl)phenol

Cat. No.: B12636738
CAS No.: 919789-82-5
M. Wt: 286.4 g/mol
InChI Key: NLMCSLNSAZFSPQ-UHFFFAOYSA-N
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Description

4-(1,1-Diphenylprop-1-en-2-yl)phenol: is an organic compound characterized by a phenol group attached to a 1,1-diphenylprop-1-en-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Diphenylprop-1-en-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,1-diphenylprop-1-en-2-one under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(1,1-Diphenylprop-1-en-2-yl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: 4-(1,1-Diphenylprop-1-en-2-yl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Diphenylprop-1-en-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the diphenylprop-1-en-2-yl moiety can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

  • 4-(1-Phenylethyl)phenol
  • 4-(1,1-Diphenylethyl)phenol
  • 4-(1,1-Diphenylpropyl)phenol

Comparison: 4-(1,1-Diphenylprop-1-en-2-yl)phenol is unique due to the presence of the 1,1-diphenylprop-1-en-2-yl moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

919789-82-5

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

4-(1,1-diphenylprop-1-en-2-yl)phenol

InChI

InChI=1S/C21H18O/c1-16(17-12-14-20(22)15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,1H3

InChI Key

NLMCSLNSAZFSPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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